![molecular formula C10H24N6 B096876 Guanidine, N,N'''-1,8-octanediylbis- CAS No. 19010-48-1](/img/structure/B96876.png)
Guanidine, N,N'''-1,8-octanediylbis-
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Description
Guanidine, N,N’‘’-1,8-octanediylbis- is a chemical compound with the molecular formula C10H24N6. Guanidine is a strong organic base used in various applications, including the treatment of muscle weakness and fatigue associated with certain medical conditions .
Synthesis Analysis
The synthesis of guanidines, including N,N’‘’-1,8-octanediylbis-, can be achieved through various methods. One approach involves a sequential one-pot method using N-chlorophthalimide, isocyanides, and amines . This strategy provides efficient access to diverse guanidines with yields up to 81% . Another method involves the reaction of amines with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine .Molecular Structure Analysis
Guanidine can be thought of as a nitrogenous analogue of carbonic acid, where the C=O group in carbonic acid is replaced by a C=NH group, and each OH is replaced by a NH2 group . The molecular structure of guanidine was elucidated 148 years after its first synthesis .Chemical Reactions Analysis
Guanidine serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[8-(diaminomethylideneamino)octyl]guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N6/c11-9(12)15-7-5-3-1-2-4-6-8-16-10(13)14/h1-8H2,(H4,11,12,15)(H4,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUYNASTGNDRSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C(N)N)CCCN=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275007 |
Source
|
Record name | 2-[8-(diaminomethylideneamino)octyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19010-48-1 |
Source
|
Record name | 2-[8-(diaminomethylideneamino)octyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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